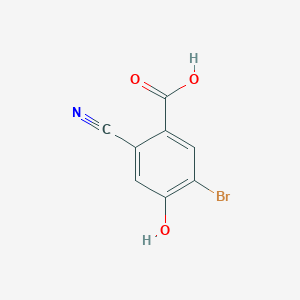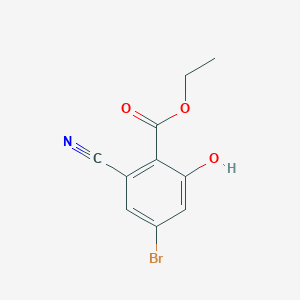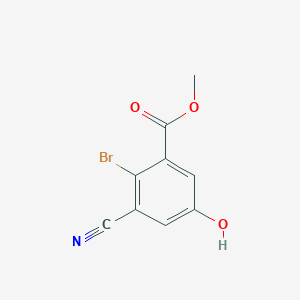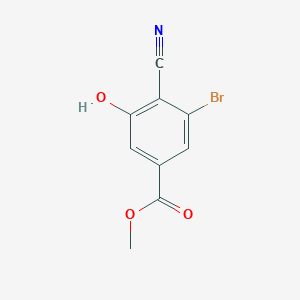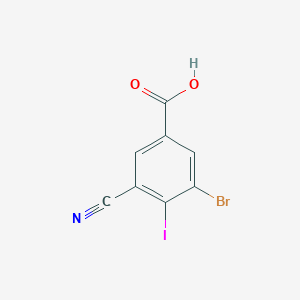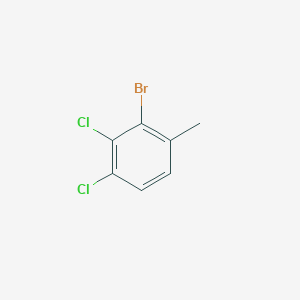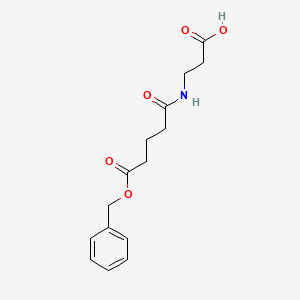
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester
説明
Synthesis Analysis
The synthesis of benzyl esters like CECB often involves esterification reactions. For instance, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen can also be used .Chemical Reactions Analysis
Esters like CECB can undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base. Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . Basic hydrolysis, also known as saponification, produces a carboxylate salt and an alcohol .科学的研究の応用
Microbial Production and Industrial Application
4-Hydroxybenzoate and its alkyl esters, structurally similar to 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, have notable applications in the chemical and electrical industries for polymer production, notably for liquid crystal polymers. A marine bacterium, Microbulbifer strain A4B-17, was discovered to biosynthesize 4-Hydroxybenzoate and its esters, indicating the potential of microbial synthesis for such petrochemical products. These compounds, also known as parabens, are extensively utilized as preservatives in the food and cosmetic industries due to their ability to inhibit the growth of yeasts, molds, and gram-positive bacteria (Peng et al., 2006).
Biodegradation and Environmental Impact
The environmental fate and biodegradation of ester compounds, including the likes of 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, are crucial for understanding their impact. For instance, certain hyaluronic acid derivatives like its ethyl and benzyl esters have been studied for their stability against hyaluronidase, an enzyme involved in their biodegradation. These studies inform the stability and longevity of such materials in medical applications like drug release matrices or wound dressings (Zhong et al., 1994).
Analytical and Monitoring Methods
Understanding the presence and concentration of ester compounds, including those structurally related to 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, in various products and environments is crucial. Advanced analytical techniques like ultra-performance liquid chromatography (UPLC) have been developed for the simultaneous determination of various preservatives, including benzyl alcohol and different hydroxy benzoate esters, in cosmetics. Such analytical advancements are vital for ensuring product safety and regulatory compliance (Wu et al., 2008).
Biochemical Insights and Utility
The biochemistry of ester compounds extends to their interactions with biological molecules and potential therapeutic applications. For example, the catalytic activities of certain enzymes toward benzoates, including hydroxybenzoic acid and its derivatives, provide valuable insights into biochemical pathways and potential biotechnological applications for these compounds (Lim et al., 2002).
特性
IUPAC Name |
3-[(5-oxo-5-phenylmethoxypentanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13(16-10-9-14(18)19)7-4-8-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSYZNFJFGIHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





